Regulatory Acceptance Criterion: Impurity H vs. Specified Desvenlafaxine Impurities
In the USP Desvenlafaxine Succinate monograph, O-Desvenlafaxine Impurity H is not enumerated among the specified organic impurities and must be controlled under “Any individual unspecified impurity” with an acceptance criterion of NMT 0.10% [1]. By comparison, specified impurities such as Desvenlafaxine Related Compound A (the anhydro impurity) and Desvenlafaxine Related Compound B each carry a higher limit of NMT 0.15% [1]. The 0.05 percentage-point differential means that Impurity H must be quantified to a more stringent threshold, directly elevating the required purity and characterization rigor of its reference standard.
| Evidence Dimension | Acceptance criterion (NMT %) |
|---|---|
| Target Compound Data | 0.10% (as unspecified impurity) |
| Comparator Or Baseline | Desvenlafaxine Related Compound A: 0.15%; Desvenlafaxine Related Compound B: 0.15% |
| Quantified Difference | 0.05% tighter limit for Impurity H |
| Conditions | USP Desvenlafaxine Succinate organic impurities HPLC method; UV 225 nm; reporting threshold 0.05% |
Why This Matters
A tighter regulatory limit necessitates a reference standard of higher certified purity and thoroughly validated response factor to avoid erroneous out-of-specification results.
- [1] United States Pharmacopeia (USP). Desvenlafaxine Succinate monograph, Organic Impurities, Table 2. USP 2025. View Source
